molecular formula C16H33NaO6S B1324507 Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate CAS No. 3088-31-1

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate

Cat. No.: B1324507
CAS No.: 3088-31-1
M. Wt: 376.5 g/mol
InChI Key: GUQPDKHHVFLXHS-UHFFFAOYSA-M
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Description

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is an anionic surfactant widely used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties. The compound is often found in personal care products such as shampoos, body washes, and toothpaste, as well as in household cleaning agents .

Mechanism of Action

Mode of Action

The compound’s interaction with its targets and the resulting changes are subject to ongoing research .

Pharmacokinetics

The compound is expected to possess low persistence (p1) and low bioaccumulation potential (b1) . These properties can impact the bioavailability of the compound in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate. The compound is a solid at room temperature with negligible vapor pressure and is dispersible in water . It is expected to possess moderate mobility in soil . .

Biochemical Analysis

Biochemical Properties

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrophobic and electrostatic interactions. For instance, it can disrupt lipid bilayers, leading to the solubilization of membrane proteins. This compound is known to interact with enzymes such as lipases and proteases, altering their activity by changing the local environment around the enzyme. These interactions can lead to the denaturation of proteins or the inhibition of enzyme activity, depending on the concentration and conditions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by disrupting cell membranes, leading to increased permeability and potential cell lysis. This compound can also affect cell signaling pathways by altering the lipid composition of cell membranes, which can impact the localization and function of membrane-bound receptors and signaling molecules. Additionally, this compound can influence gene expression by affecting the stability and function of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with lipid bilayers and proteins. It binds to the hydrophobic regions of lipid molecules, disrupting the bilayer structure and increasing membrane fluidity. This disruption can lead to the solubilization of membrane proteins and the release of intracellular contents. Additionally, this compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. These interactions can result in changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperatures or acidic environments. Long-term exposure to this compound can lead to chronic effects on cellular function, including changes in cell viability, proliferation, and differentiation. These effects are often dose-dependent and can vary between different cell types .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal or no adverse effects, while at higher doses, it can cause toxicity and adverse effects such as organ damage and changes in blood chemistry. For example, high doses of this compound have been associated with increased serum urea concentration and changes in total protein concentration in animal studies . These effects highlight the importance of determining the appropriate dosage for safe use in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its degradation and excretion. The compound is metabolized by enzymes such as esterases and sulfatases, which break down the ester and sulfate bonds, respectively. These metabolic processes result in the formation of smaller, more water-soluble metabolites that can be excreted from the body. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme activity, cofactor availability, and the presence of other compounds .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within the intracellular environment. The compound’s localization and accumulation can be influenced by factors such as its hydrophobicity, charge, and the presence of specific binding sites. These interactions can affect the compound’s bioavailability and efficacy in different tissues .

Subcellular Localization

This compound is primarily localized in the cell membrane due to its surfactant properties. It can also be found in other subcellular compartments, such as the endoplasmic reticulum and Golgi apparatus, where it may affect the function of membrane-bound proteins and enzymes. The compound’s subcellular localization can be influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can impact the compound’s activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate typically involves the ethoxylation of dodecanol followed by sulfation. The process begins with the reaction of dodecanol with ethylene oxide to form 2-(2-dodecyloxyethoxy)ethanol. This intermediate is then treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfate group, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: The compound is relatively stable under reducing conditions and does not readily undergo reduction reactions.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the sulfate group.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Scientific Research Applications

Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium lauryl sulfate
  • Sodium laureth sulfate
  • Sodium dodecyl sulfate

Comparison: Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate is unique due to its ethoxylated structure, which imparts superior emulsifying and foaming properties compared to non-ethoxylated surfactants like Sodium lauryl sulfate. Additionally, the presence of ethoxy groups enhances its solubility in water and reduces its potential for skin irritation, making it more suitable for use in personal care products .

Properties

IUPAC Name

sodium;2-(2-dodecoxyethoxy)ethyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O6S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-20-13-14-21-15-16-22-23(17,18)19;/h2-16H2,1H3,(H,17,18,19);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQPDKHHVFLXHS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027519
Record name Diethylene glycol monolauryl ether sulfate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3088-31-1
Record name Diethylene glycol monolauryl ether sodium sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003088311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-(dodecyloxy)ethoxy]-, 1-(hydrogen sulfate), sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethylene glycol monolauryl ether sulfate sodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0027519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 2-(2-dodecyloxyethoxy)ethyl sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.469
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SODIUM LAURETH-2 SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZQ59TY3KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DIETHYLENE GLYCOL MONOLAURYL ETHER SODIUM SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6143
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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